![molecular formula C6H3BrClNO3 B231374 [3.2.1]Propellane CAS No. 19074-25-0](/img/structure/B231374.png)
[3.2.1]Propellane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propellane is a highly strained organic compound that consists of three cyclopropane rings fused in a propeller-like arrangement. It is a fascinating molecule due to its unusual structure and unique properties.
Mécanisme D'action
The mechanism of action of propellane is not well understood. However, it is believed that the high ring strain of propellane makes it highly reactive towards other molecules. It can undergo various chemical reactions, such as cycloadditions, rearrangements, and ring-opening reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of propellane. However, it is not used in any drug or medicinal applications.
Avantages Et Limitations Des Expériences En Laboratoire
Propellane has several advantages and limitations for lab experiments. Some of the advantages include:
1. It is a highly reactive and versatile building block for the synthesis of other strained organic compounds.
2. It can be used as a model system for studying the effects of ring strain on chemical reactivity.
3. It can be used as a probe for studying the properties of strained molecules.
Some of the limitations of propellane include:
1. It is challenging to synthesize due to its high ring strain.
2. It is highly reactive and unstable, making it difficult to handle.
3. It is not widely available and is relatively expensive.
Orientations Futures
There are several future directions for research on propellane. Some of these include:
1. Developing new methods for the synthesis of propellane.
2. Studying the effects of ring strain on chemical reactivity using propellane and other strained organic compounds.
3. Developing new applications for propellane in coordination chemistry and other fields.
4. Studying the biological activity of propellane and its derivatives.
Conclusion:
Propellane is a highly strained organic compound that has attracted significant attention from researchers due to its unique properties. It has been used in various scientific research applications, including as a building block for the synthesis of other strained organic compounds, as a ligand in coordination chemistry, and as a model system for studying the effects of ring strain on chemical reactivity. Although there is limited information available on the biochemical and physiological effects of propellane, it has several advantages and limitations for lab experiments. There are several future directions for research on propellane, including developing new methods for its synthesis and studying its biological activity.
Méthodes De Synthèse
The synthesis of propellane is challenging due to its high ring strain. The first successful synthesis of propellane was reported in 1965 by P. von R. Schleyer and colleagues. They used a photochemical reaction to produce propellane from 1,3-cyclohexadiene. Since then, several other methods have been developed for the synthesis of propellane, including thermal rearrangement of bicyclo[1.1.0]butane derivatives, electrocyclization of triynes, and ring-closing metathesis of trienes.
Applications De Recherche Scientifique
Propellane has attracted significant attention from researchers due to its unique properties, such as high ring strain, high reactivity, and low stability. It has been used in various scientific research applications, including:
1. As a building block for the synthesis of other strained organic compounds.
2. As a ligand in coordination chemistry.
3. As a model system for studying the effects of ring strain on chemical reactivity.
4. As a probe for studying the properties of strained molecules.
Propriétés
Numéro CAS |
19074-25-0 |
|---|---|
Nom du produit |
[3.2.1]Propellane |
Formule moléculaire |
C6H3BrClNO3 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
tricyclo[3.2.1.01,5]octane |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(7,3-1)6-7/h1-6H2 |
Clé InChI |
FYWVNXHGOQXBTP-UHFFFAOYSA-N |
SMILES |
C1CC23CCC2(C1)C3 |
SMILES canonique |
C1CC23CCC2(C1)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



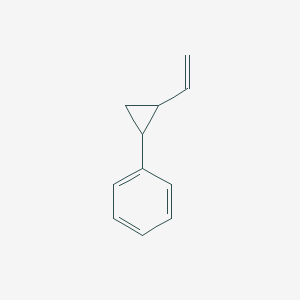
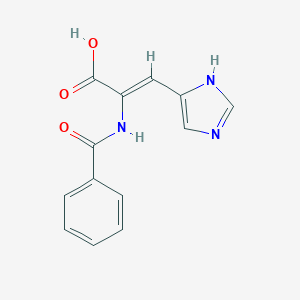
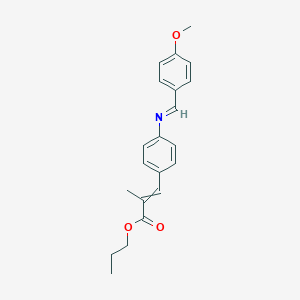
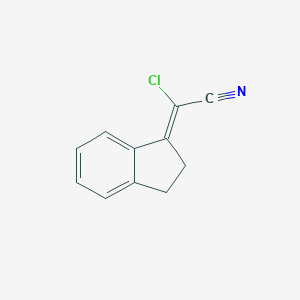
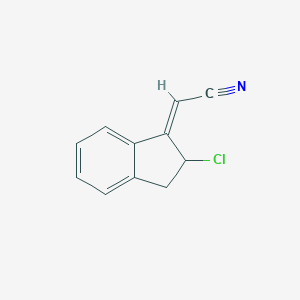
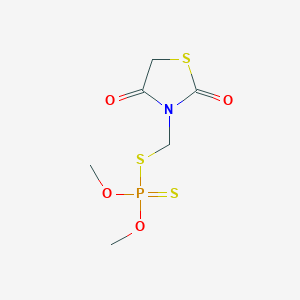
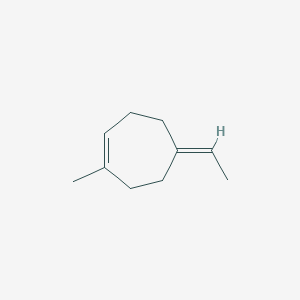
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
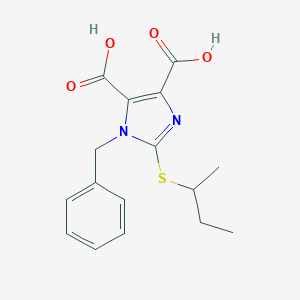
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
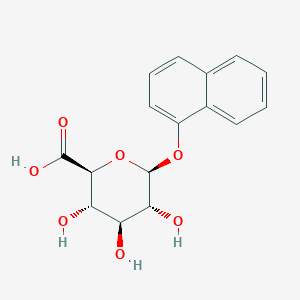
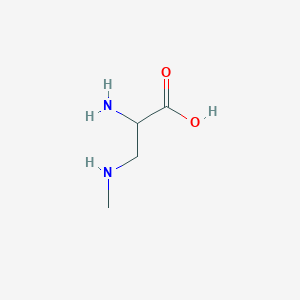
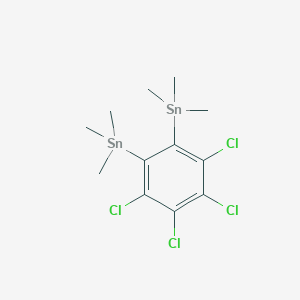
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)